molecular formula C12H18ClN3 B13185674 1H-Benzimidazolepentylamine monohydrochloride CAS No. 88704-74-9

1H-Benzimidazolepentylamine monohydrochloride

Cat. No.: B13185674
CAS No.: 88704-74-9
M. Wt: 239.74 g/mol
InChI Key: KUMOODCHAIPRNY-UHFFFAOYSA-N
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Description

1H-Benzimidazolepentylamine monohydrochloride is a chemical compound with the molecular formula C12H18ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolepentylamine monohydrochloride typically involves the fusion of a benzene ring with an imidazole ring. One common method is the reduction of 2-nitro-4-methylacetanilide to obtain 2,5 (or 2,6)-dimethylbenzimidazole

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation, halogenation, and other organic synthesis techniques to achieve the desired compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolepentylamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazolepentylamine monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazolepentylamine monohydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit acetylcholinesterase, which is involved in nerve signal transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazolepentylamine monohydrochloride is unique due to the presence of the pentylamine group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

88704-74-9

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N3.ClH/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12;/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15);1H

InChI Key

KUMOODCHAIPRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN.Cl

Related CAS

94276-03-6

Origin of Product

United States

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